molecular formula C22H16F3NO4 B6200376 N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate CAS No. 220168-50-3

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate

Cat. No.: B6200376
CAS No.: 220168-50-3
M. Wt: 415.4 g/mol
InChI Key: NYSXZMSSYAVFDK-UHFFFAOYSA-N
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Description

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate is a synthetic organic compound of interest in medicinal chemistry and life sciences research. This molecule features a benzoate ester core modified with a trifluoromethyl group, a substitution known to enhance a compound's metabolic stability, membrane permeability, and binding affinity in drug discovery efforts . The specific combination of an N-benzyloxy formamido group with a phenyl ring and a 4-(trifluoromethyl)benzoate moiety suggests potential application as a key intermediate or building block in the synthesis of more complex molecules. Such trifluoromethyl-substituted aromatic esters are valuable in developing bioactive compounds, including channel blockers for targets like Pannexin 1 (Panx1), which is a therapeutic target in pathologies such as neuropathic pain, ischemic stroke, and cancer . Researchers can utilize this compound to explore structure-activity relationships or as a precursor for novel chemical entities. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

220168-50-3

Molecular Formula

C22H16F3NO4

Molecular Weight

415.4 g/mol

IUPAC Name

[benzoyl(phenylmethoxy)amino] 4-(trifluoromethyl)benzoate

InChI

InChI=1S/C22H16F3NO4/c23-22(24,25)19-13-11-18(12-14-19)21(28)30-26(20(27)17-9-5-2-6-10-17)29-15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

NYSXZMSSYAVFDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination and Fluorination of Benzaldehyde Precursors

A patent by WO2016125185A2 outlines a chlorination-fluorination strategy for synthesizing trifluoromethoxybenzene derivatives. While focused on anisole intermediates, this approach can be adapted for benzoic acid substrates:

  • Chlorination : Treatment of 4-methylbenzoic acid with chlorine gas in the presence of radical initiators (e.g., azobisisobutyronitrile) yields 4-(trichloromethyl)benzoic acid.

  • Fluorination : Subsequent reaction with anhydrous hydrogen fluoride (HF) at 80°C replaces chlorine atoms with fluorine, forming 4-(trifluoromethyl)benzoic acid.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
ChlorinationCl₂, AIBN, 4-Chlorobenzotrifluoride, 90°C8592
FluorinationHF, 80°C, 6 hrs7895

This method achieves high regioselectivity but requires specialized equipment for HF handling.

Synthesis of N-Benzyloxy-N-phenylformamide

Coupling of O-Benzylhydroxylamine with Formylating Agents

A procedure from Organic Syntheses (2023) describes the preparation of N-(benzyloxy)benzamides using O-benzylhydroxylamine hydrochloride. Adapting this for formamide synthesis:

  • Formylation : React O-benzylhydroxylamine with phenylformic anhydride in dichloromethane (DCM) at 0°C.

  • Workup : Quench with aqueous potassium carbonate, extract with DCM, and purify via rotary evaporation.

Reaction Scheme :
O-Benzylhydroxylamine+Phenylformic AnhydrideDCM, 0°CN-Benzyloxy-N-phenylformamide\text{O-Benzylhydroxylamine} + \text{Phenylformic Anhydride} \xrightarrow{\text{DCM, 0°C}} \text{N-Benzyloxy-N-phenylformamide}

Optimization Notes :

  • Excess phenylformic anhydride (1.2 equiv) improves yield to 89%.

  • Lower temperatures (0–5°C) minimize N-O bond cleavage.

Esterification and Final Assembly

Steglich Esterification of 4-(Trifluoromethyl)benzoic Acid

The final step involves coupling 4-(trifluoromethyl)benzoic acid with N-benzyloxy-N-phenylformamide using a carbodiimide catalyst:

  • Activation : Treat 4-(trifluoromethyl)benzoic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry THF.

  • Coupling : Add N-benzyloxy-N-phenylformamide and stir at room temperature for 12 hrs.

Conditions Table :

ParameterValue
SolventTetrahydrofuran (THF)
CatalystDCC (1.1 equiv), DMAP (0.2 equiv)
Temperature25°C
Reaction Time12 hrs
Yield76%

Challenges :

  • The electron-withdrawing trifluoromethyl group slows acylation; DMAP mitigates this by enhancing electrophilicity.

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction for Direct Ester Formation

An alternative route employs the Mitsunobu reaction to couple 4-(trifluoromethyl)benzoic acid with N-benzyloxy-N-phenylformamide-derived alcohols:
Acid+AlcoholDIAD, PPh3Ester\text{Acid} + \text{Alcohol} \xrightarrow{\text{DIAD, PPh}_3} \text{Ester}
Advantages :

  • Avoids carbodiimide byproducts.

  • Higher functional group tolerance.

Limitations :

  • Requires stoichiometric triphenylphosphine, complicating purification.

Scalability and Industrial Considerations

Continuous-Flow Synthesis for High-Volume Production

Recent advances in flow chemistry enable scalable production of trifluoromethyl aromatics:

  • Microreactor Design : Enables precise control of exothermic fluorination steps.

  • In-line Analytics : Real-time NMR monitoring ensures intermediate quality.

Case Study :
A pilot-scale setup achieved 92% yield of 4-(trifluoromethyl)benzoic acid at 10 kg/batch, reducing HF waste by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
BTFMPP serves as an important building block in organic synthesis. Its nucleophilic properties allow it to participate in various chemical reactions, making it a versatile reagent for synthesizing more complex organic compounds. The trifluoromethyl group enhances its reactivity and stability, which is advantageous in multi-step synthetic routes.

Reactions:

  • Oxidation: The benzyloxy group can be oxidized to yield benzaldehyde derivatives.
  • Reduction: The formamido group can be reduced to amine derivatives using reducing agents like lithium aluminum hydride.
  • Substitution: The trifluoromethyl group can engage in nucleophilic aromatic substitution reactions, facilitating the introduction of various functional groups into aromatic systems.

Biological Applications

Pharmaceutical Research:
BTFMPP is explored for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and anticancer activities. The structural features of BTFMPP allow it to interact effectively with biological macromolecules such as proteins and enzymes, potentially leading to novel drug candidates.

Mechanism of Action:
The mechanism involves the interaction of BTFMPP with specific molecular targets. The benzyloxy group may enhance binding to hydrophobic pockets in proteins, while the trifluoromethyl group contributes to metabolic stability and bioavailability. The formamido moiety can facilitate hydrogen bonding interactions, which are crucial for biological activity.

Industrial Applications

Specialty Chemicals:
In the industrial sector, BTFMPP is utilized in the development of specialty chemicals with unique properties. Its ability to act as a reagent in the synthesis of other compounds makes it valuable for producing materials with desired functionalities.

Case Studies and Research Findings

Several studies have focused on the interactions of BTFMPP with biological targets. For instance:

  • Study on Anticancer Activity: Research demonstrated that modifications to the structure of BTFMPP could enhance its selectivity against specific cancer cell lines. This suggests potential applications in targeted cancer therapies .
  • Biological Interactions: Investigations into how BTFMPP interacts with enzymes revealed that its structural features allow for effective binding and modulation of enzyme activity, indicating its utility in drug design .

Mechanism of Action

The mechanism of action of N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy. The benzyloxy and phenylformamido groups may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Functional Groups Key Substituents Synthesis Yield (%) IR Spectral Features (cm⁻¹)
N-(Benzyloxy)-1-phenylformamido 4-(CF₃)benzoate Benzoate ester Ester, formamido, benzyloxy, CF₃ 4-CF₃, N-benzyloxy, 1-phenylformamido Not reported C=O (ester: ~1700–1750)
N-(Benzyloxy)-N-(pivaloyloxy)-4-CF₃-benzamide Benzamide Amide, pivaloyloxy, benzyloxy, CF₃ 4-CF₃, N-pivaloyloxy, N-benzyloxy 89% C=O (amide: ~1663–1682)
4-(3-Chloropropoxy)-3-CF₃-benzoic acid (59e) Benzoic acid Carboxylic acid, CF₃, chloropropoxy 4-chloropropoxy, 3-CF₃ 76% C=O (acid: ~1680–1710)
5-(4-X-phenylsulfonyl)phenyl-1,2,4-triazoles 1,2,4-Triazole Triazole, sulfonyl, CF₃ 4-CF₃, sulfonyl, fluorophenyl 70–85% C=S (~1247–1255), NH (~3278–3414)
Key Observations :
  • Functional Group Influence :
    • The benzoate ester in the target compound exhibits a C=O stretch at ~1700–1750 cm⁻¹, distinct from amides (~1663–1682 cm⁻¹) and carboxylic acids (~1680–1710 cm⁻¹) .
    • Triazole derivatives (e.g., compounds [7–9] in ) lack ester C=O bands but show C=S and NH vibrations, reflecting tautomeric equilibria .
  • Substituent Effects :
    • Trifluoromethyl Group : In all compounds, the -CF₃ group enhances electrophilicity and stability. For example, in , the -CF₃ group facilitates high-yield acylation (~89%) under mild conditions .
    • Benzyloxy vs. Pivaloyloxy : The bulkier pivaloyloxy group in ’s benzamide derivative may reduce solubility compared to the benzyloxy-substituted target compound .

Physicochemical and Reactivity Profiles

  • Solubility :
    • The target compound’s benzyloxy and phenylformamido groups likely enhance lipophilicity compared to sulfonamide derivatives (e.g., ’s compound 17d) .
    • Carboxylic acid derivatives (e.g., compound 59e) exhibit higher aqueous solubility due to ionizable -COOH groups .
  • Stability :
    • Ester derivatives (target compound) are prone to hydrolysis under acidic/basic conditions, whereas amides () and sulfonamides () show greater stability .
    • Triazole-thiones () demonstrate tautomeric stability, favoring the thione form due to NH and C=S spectral signatures .

Biological Activity

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate, also referred to as BTFMPP, is a synthetic compound notable for its unique structural features, including a benzyloxy group, a trifluoromethyl-substituted phenyl ring, and a formamido group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C20H20F3NO4
  • Molecular Weight : 395.4 g/mol
  • IUPAC Name : [phenylmethoxy-[4-(trifluoromethyl)benzoyl]amino] 2,2-dimethylpropanoate
  • CAS Number : 2648454-31-1

The biological activity of BTFMPP is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances metabolic stability and bioavailability, while the benzyloxy group facilitates binding to hydrophobic pockets in proteins. The formamido group may participate in hydrogen bonding interactions, contributing to the compound's overall efficacy.

Biological Activity Overview

Research indicates that BTFMPP exhibits several biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition : Studies have demonstrated that derivatives of BTFMPP can act as non-covalent inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, related compounds have shown IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition .

Comparative Analysis of Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties associated with BTFMPP. The following table summarizes these comparisons:

Compound NameStructural FeaturesUnique Properties
N-(benzyloxy)-1-[4-methoxyphenyl]formamido 2,2-dimethylpropanoateContains a methoxy instead of trifluoromethylPotential for different electronic effects
N-(benzyloxy)-1-[4-chlorophenyl]formamido 2,2-dimethylpropanoateChlorine substituentDifferent reactivity patterns compared to trifluoromethyl
N-(benzyloxy)-1-[4-bromophenyl]formamido 2,2-dimethylpropanoateBromine substituentMay exhibit enhanced lipophilicity

BTFMPP's trifluoromethyl group provides distinct electronic properties that enhance its interaction profile with biological targets compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of BTFMPP and its derivatives:

  • Antimicrobial Activity : A study demonstrated that certain derivatives exhibited significant antimicrobial activity against both Mycobacterium tuberculosis and nontuberculous mycobacteria. The most effective compounds showed minimum inhibitory concentrations (MICs) below 250 µM .
  • Enzyme Inhibition : Research on related compounds indicated that modifications to the alkyl chain length influenced enzyme inhibition potency. For example, derivatives with shorter alkyl chains displayed higher inhibitory activity against AChE and BuChE .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of BTFMPP on various eukaryotic cell lines. Compounds were evaluated for their ability to inhibit cell proliferation without exhibiting significant cytostatic properties .

Q & A

Q. How can researchers optimize the synthesis yield of N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate?

  • Methodological Answer : The synthesis involves a two-step protocol under inert conditions. Key steps include:
  • Reagent Ratios : Use equimolar amounts of O-benzyl hydroxylamine hydrochloride (1.0 equiv) and p-trifluoromethyl benzoyl chloride (1.0 equiv) in dichloromethane (CH₂Cl₂) with potassium carbonate (2.0 equiv) as a base .
  • Temperature Control : Stir the reaction at 0°C during acyl chloride addition to minimize side reactions, followed by 5 hours at room temperature .
  • Purification : Post-reaction, remove CH₂Cl₂ via rotary evaporation, and precipitate the product using diethyl ether. Washing with water and ether yields a white solid with 89% purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of benzyloxy, trifluoromethyl, and phenylformamido groups. The trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
  • X-ray Crystallography : Resolve the sp³ hybridization at the nitrogen atom and anomeric stabilization between the alkoxy and acyloxy groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer :
  • Decomposition Risks : The compound decomposes upon heating (observed via differential scanning calorimetry). Store at -20°C in amber vials to prevent light-induced degradation .
  • Moisture Sensitivity : Use anhydrous solvents during synthesis and store under argon to avoid hydrolysis of the anomeric amide bond .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the anomeric amide group in this compound?

  • Methodological Answer :
  • Electronic Effects : The nitrogen atom adopts an sp³ configuration due to diminished resonance with the carbonyl group. This pyramidalization enhances electrophilicity at the acyloxy oxygen, facilitating nucleophilic substitutions .
  • Anomeric Stabilization : The lone pair of the benzyloxy group interacts with the σ* orbital of the N-acyloxy bond, lowering activation energy for reactions like HERON rearrangements (studied via DFT calculations) .

Q. How can conflicting mutagenicity data be resolved for safety assessments?

  • Methodological Answer :
  • Ames Testing : Conduct Ames II assays with Salmonella strains (TA98, TA100) to evaluate frameshift and base-pair mutations. The compound shows mutagenicity comparable to benzyl chloride (low risk with proper handling) .
  • Mitigation Strategies : Use fume hoods, nitrile gloves, and closed systems during synthesis. Monitor airborne concentrations via gas chromatography .

Q. What strategies address low yields in scaled-up reactions?

  • Methodological Answer :
  • Solvent Optimization : Replace CH₂Cl₂ with acetonitrile (MeCN) for better solubility of intermediates at higher concentrations .
  • Catalytic Additives : Introduce 1 mol% DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics, reducing reaction time by 30% .

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